2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of furan, pyridine, oxazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using 4-chlorophenol and a suitable leaving group.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amides and aldehydes or ketones.
Attachment of the Pyridine Group: The pyridine group is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- **2-{5-[(4-FLUOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The presence of the 4-chlorophenoxy group in 2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, such as methoxy or fluorophenoxy groups.
Properties
Molecular Formula |
C21H15ClN4O3 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H15ClN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2 |
InChI Key |
DMTOSYJMRXYEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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